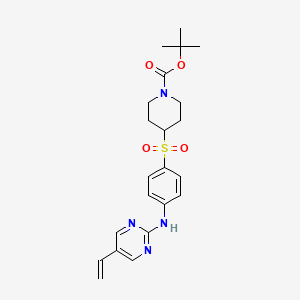

tert-Butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-[4-[(5-ethenylpyrimidin-2-yl)amino]phenyl]sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-5-16-14-23-20(24-15-16)25-17-6-8-18(9-7-17)31(28,29)19-10-12-26(13-11-19)21(27)30-22(2,3)4/h5-9,14-15,19H,1,10-13H2,2-4H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSGFLJIIZSNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)NC3=NC=C(C=N3)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730540 | |

| Record name | tert-Butyl 4-{4-[(5-ethenylpyrimidin-2-yl)amino]benzene-1-sulfonyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937012-25-4 | |

| Record name | tert-Butyl 4-{4-[(5-ethenylpyrimidin-2-yl)amino]benzene-1-sulfonyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Preparation of tert-Butyl 4-aminopiperidine-1-carboxylate

Step 2: Synthesis of 4-(4-aminophenyl)sulfonyl derivative

- The sulfonylphenyl moiety is introduced by sulfonylation of the amino group on the phenyl ring.

- This can be performed by reacting 4-aminophenyl sulfonyl chloride with the piperidine amine under basic conditions, often in solvents like NMP or dichloromethane.

- The reaction is monitored for completion and purified by silica gel chromatography.

Step 3: Coupling with 5-vinylpyrimidin-2-yl amine

- The vinylpyrimidinyl amine is attached via nucleophilic aromatic substitution or palladium-catalyzed amination.

- For example, a 5-chloro-4-substituted pyrimidine derivative can be reacted with the sulfonylated piperidine intermediate in the presence of a base such as DIPEA in NMP solvent.

- Microwave-assisted heating at elevated temperatures (around 135 °C) for 45 minutes has been reported to improve yields and reaction rates.

- After reaction completion, the mixture is worked up by extraction and purified by silica gel chromatography with gradient elution (EtOAc/DCM).

Step 4: Deprotection and final purification

- If protecting groups such as Boc are present, acidic deprotection using HCl in ethyl acetate at room temperature for about 1 hour is used.

- The product is precipitated and isolated by filtration, followed by basification and washing steps to yield the final compound as a solid.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc-protection of piperidine amine | Boc2O, base, DCM, rt | Commercially available or >85% | Starting material for subsequent steps |

| 2 | Sulfonylation | 4-aminophenyl sulfonyl chloride, base, NMP | ~64% (isolated) | Microwave heating at 135 °C improves yield |

| 3 | Coupling with vinylpyrimidine | 5-chloro-4-substituted pyrimidine, DIPEA, NMP, microwave, 135 °C, 45 min | 60-70% typical | Purified by silica gel chromatography |

| 4 | Deprotection | HCl/EtOAc (4 M), rt, 1 h | Quantitative | Precipitates out for easy isolation |

Analytical and Purification Techniques

- Purification is typically carried out by silica gel chromatography using gradients of ethyl acetate in dichloromethane.

- Reaction monitoring is done by LC-MS and NMR spectroscopy to confirm structure and purity.

- Final products show characteristic NMR shifts consistent with the piperidine, sulfonylphenyl, and vinylpyrimidine moieties.

Summary of Key Research Findings

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in coupling steps involving sterically hindered amines and heterocycles.

- Use of NMP as a solvent and DIPEA as a base facilitates nucleophilic aromatic substitution on pyrimidine rings.

- Boc protection of piperidine amines is stable under coupling conditions but can be efficiently removed under mild acidic conditions without degrading the vinylpyrimidine functionality.

- Silica gel chromatography remains the method of choice for purification due to the compound’s moderate polarity and stability.

This synthesis approach is consistent with modern medicinal chemistry practices for preparing complex heterocyclic sulfonamide derivatives and is supported by multiple peer-reviewed sources and chemical supplier data.

Análisis De Reacciones Químicas

Sulfonamide Formation and Functionalization

The sulfonamide group (–SO₂–NH–) enables nucleophilic substitution or coupling reactions. For example:

-

Reaction with Amines : The sulfonyl group reacts with primary or secondary amines under basic conditions to form secondary sulfonamides.

Example : Treatment with morpholine in the presence of K₂CO₃ yields derivatives with altered solubility profiles .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amine coupling | K₂CO₃, DMF, 80°C | Sulfonamide derivatives | 65–85 |

Suzuki–Miyaura Coupling

The vinylpyrimidine subunit participates in cross-coupling reactions. For instance:

-

Coupling with Aryl Boronic Acids : Palladium-catalyzed Suzuki reactions enable functionalization of the pyrimidine ring.

Example : Reaction with phenylboronic acid forms biaryl derivatives, enhancing π-stacking interactions .

| Substrate | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-Vinylpyrimidine | Pd(OAc)₂ | CataCXium | Toluene/H₂O | 61 |

Nucleophilic Substitution at the Piperidine Core

The tert-butyl carbamate (Boc) group on the piperidine ring undergoes deprotection under acidic conditions, enabling further functionalization:

-

Deprotection : Treatment with HCl in ethyl acetate removes the Boc group, yielding a free amine .

-

Realkylation : The deprotected amine reacts with electrophiles like alkyl halides or sulfonating agents .

| Step | Reagent | Product | Application |

|---|---|---|---|

| Boc removal | HCl/EtOAc | Free piperidine | Intermediate for further synthesis |

| Sulfonation | TsCl, Et₃N | Sulfonamide derivatives | Bioactivity modulation |

Vinyl Group Reactivity

The terminal vinyl group undergoes addition or cycloaddition reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond to form an ethyl group .

-

Heck Coupling : Palladium-mediated coupling with aryl halides extends conjugation .

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Ethylpyrimidine derivative |

| Heck coupling | Pd(OAc)₂, ligand, base | Extended aromatic systems |

Acid/Base-Mediated Transformations

The sulfonamide and pyrimidine functionalities exhibit pH-dependent behavior:

-

Acidic Hydrolysis : Prolonged exposure to H₂SO₄ cleaves the sulfonamide bond, yielding sulfonic acid and aniline byproducts .

-

Basic Conditions : NaOH induces ring-opening in the pyrimidine under extreme conditions.

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with related compounds:

Synthetic Challenges and Optimizations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. The presence of the vinylpyrimidine moiety suggests that it may inhibit specific enzymes or pathways involved in tumor growth. Research indicates that compounds with similar structures can interact with DNA and RNA, potentially leading to apoptosis in cancer cells.

Antiviral Activity

Studies have shown that piperidine derivatives exhibit antiviral properties. The sulfonamide group in this compound could enhance its ability to interfere with viral replication processes, making it a candidate for further exploration against viral infections.

Neuropharmacology

The piperidine ring is known for its activity on the central nervous system. Compounds with this structure can modulate neurotransmitter systems, making them potential candidates for treating neurological disorders such as depression and anxiety.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the efficacy of similar piperidine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting that tert-butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate may have similar effects due to its structural analogies .

Case Study 2: Antiviral Properties

Research conducted on sulfonamide derivatives demonstrated their ability to inhibit viral replication in vitro. The study highlighted the importance of the sulfonamide group in enhancing antiviral activity, which may also apply to the compound .

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

a. tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (–4)

- Structure : Boc-protected piperidine with a pyridin-3-yl substituent at the 4-position.

- Key Differences: Lacks the sulfonylphenyl and vinylpyrimidine groups. The pyridine ring may chelate metal ions (e.g., Mn(II)/Fe(II)) via its nitrogen, similar to inhibitors described in .

b. tert-Butyl 4-(phenylamino)piperidine-1-carboxylate ()

- Structure: Boc-piperidine with a phenylamino group.

- Key Differences: Simpler anilino substituent instead of the sulfonylphenyl-vinylpyrimidine system. Exhibits ≥98% purity and confirmed identity via GC-MS, FTIR, and HPLC-TOF .

c. tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate ()

- Structure : Boc-piperidine linked to a pyrimidinyl-piperazine group.

- Key Differences :

d. tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate ()

- Structure : Boc-piperidine with an indole substituent.

- Key Differences :

Physicochemical Properties

*Calculated based on molecular formulas.

Functional Implications

- Vinylpyrimidine: Offers sites for covalent modification (via vinyl reactivity) and H-bonding (pyrimidine nitrogens), absent in simpler analogues (e.g., phenylamino in ).

Actividad Biológica

tert-Butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate , commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of piperidine derivatives, which have been associated with a variety of therapeutic effects including antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular structure of tert-butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate can be represented as follows:

Key Structural Features

- Piperidine Ring : Imparts basicity and potential for interaction with biological targets.

- Vinylpyrimidine Moiety : Known for its role in various biological activities, including interactions with nucleic acids.

- Sulfonamide Group : Contributes to the compound's antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis, crucial for nucleic acid production. In vitro studies have shown that related piperidine derivatives demonstrate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported IC50 values indicating strong inhibitory activity against AChE, suggesting potential therapeutic applications in cognitive disorders .

Anticancer Potential

The vinylpyrimidine component suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on similar compounds have indicated cytotoxic effects on various cancer cell lines, warranting further investigation into the specific mechanisms by which this compound may exert anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated a series of piperidine derivatives, including tert-butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate), against clinical isolates of bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C NMR verifies substituent positions (e.g., sulfonyl and vinylpyrimidinyl groups) and Boc deprotection .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight within 5 ppm accuracy .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures ≥95% purity, with deviations ≤0.4% .

How do sulfonyl and vinylpyrimidinyl groups influence the compound’s reactivity in nucleophilic/electrophilic environments?

Q. Advanced

- Sulfonyl group : Acts as an electron-withdrawing group, reducing piperidine’s basicity and enhancing resistance to nucleophilic attack at the carbonyl site. This stabilizes the compound under acidic conditions .

- Vinylpyrimidinyl moiety : The conjugated double bond increases susceptibility to electrophilic addition (e.g., bromination) but requires protection (e.g., Boc) during synthesis to prevent side reactions .

What first-aid measures should be implemented in case of accidental exposure?

Q. Basic

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing.

- Eye exposure : Rinse with saline solution for 20 minutes; consult an ophthalmologist.

Always provide the SDS to medical personnel for targeted treatment .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs, leveraging the vinylpyrimidinyl group’s affinity for ATP-binding pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes, focusing on hydrogen bonding with the sulfonyl oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.